

# An In-depth Technical Guide to N-(2-chloroethyl)carbamoyl chloride

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## Compound of Interest

Compound Name: *N*-(2-chloroethyl)carbamoyl  
chloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-(2-chloroethyl)carbamoyl chloride**, a chemical intermediate of interest in synthetic chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates general principles and methodologies applicable to monosubstituted carbamoyl chlorides.

## Chemical Identity and Properties

**N-(2-chloroethyl)carbamoyl chloride** is a monosubstituted carbamoyl chloride. Its chemical structure consists of a carbamoyl chloride group with a 2-chloroethyl substituent on the nitrogen atom.

Table 1: Chemical and Physical Properties of **N-(2-chloroethyl)carbamoyl chloride**

Property	Value	Source
Molecular Formula	C <sub>3</sub> H <sub>5</sub> Cl <sub>2</sub> NO	N/A
Molecular Weight	141.98 g/mol	N/A
CAS Number	15872-02-3	
IUPAC Name	2-chloroethylcarbamic chloride	
Physical State	Not specified in available literature	N/A
Melting Point	Not specified in available literature	N/A
Boiling Point	Not specified in available literature	N/A
Solubility	Expected to be soluble in nonpolar organic solvents	<a href="#">[1]</a>

## Synthesis and Reactivity

Monosubstituted carbamoyl chlorides, such as **N-(2-chloroethyl)carbamoyl chloride**, are important intermediates in organic synthesis. They can be prepared through several methods, with the two most common being the reaction of a primary amine with phosgene or the addition of hydrogen chloride to an isocyanate.[\[1\]](#)[\[2\]](#)

This protocol describes a plausible method for the synthesis of **N-(2-chloroethyl)carbamoyl chloride** from 2-chloroethyl isocyanate, based on the general reactivity of isocyanates with hydrogen chloride.[\[2\]](#)

Materials:

- 2-Chloroethyl isocyanate (C<sub>3</sub>H<sub>4</sub>ClNO)
- Anhydrous hydrogen chloride (HCl) gas
- Anhydrous, non-polar aprotic solvent (e.g., diethyl ether, toluene, or dichloromethane)

- Inert gas (e.g., nitrogen or argon)
- Glass reaction vessel with a gas inlet, magnetic stirrer, and drying tube

Procedure:

- In a flame-dried glass reaction vessel under an inert atmosphere, dissolve 2-chloroethyl isocyanate in the chosen anhydrous solvent.
- Cool the solution to 0°C using an ice bath.
- Slowly bubble anhydrous hydrogen chloride gas through the stirred solution.
- Monitor the reaction progress by spectroscopic methods (e.g., IR spectroscopy, observing the disappearance of the isocyanate peak around 2250-2275 cm<sup>-1</sup>).
- Once the reaction is complete, stop the flow of HCl gas and purge the reaction mixture with an inert gas to remove any excess HCl.
- The resulting solution contains **N-(2-chloroethyl)carbamoyl chloride**. The product can be used in situ for subsequent reactions or isolated by careful removal of the solvent under reduced pressure.

Note: Carbamoyl chlorides are sensitive to moisture and should be handled under anhydrous conditions.<sup>[1]</sup>

**N-(2-chloroethyl)carbamoyl chloride** is expected to be a reactive electrophile, susceptible to nucleophilic attack at the carbonyl carbon. Its reactions with various nucleophiles can lead to the formation of a range of important functional groups.

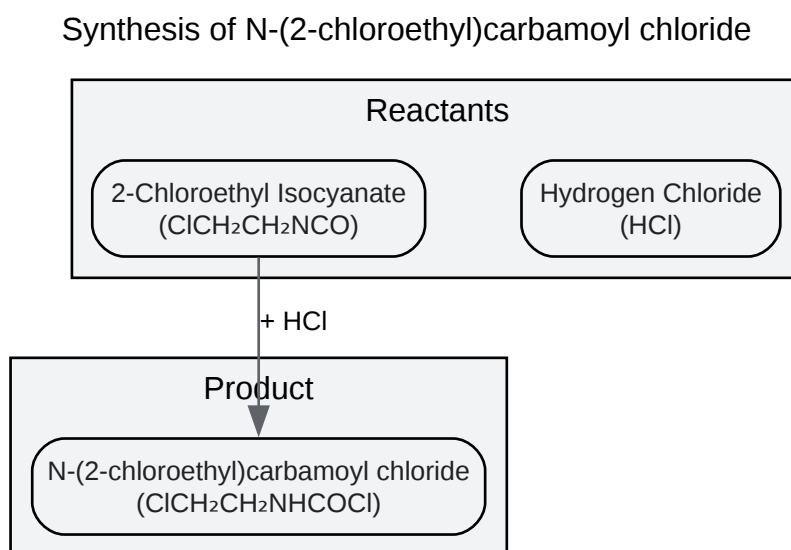
- Reaction with Alcohols: Forms N-(2-chloroethyl)carbamates (urethanes).<sup>[1]</sup>
- Reaction with Amines: Yields N,N'-substituted ureas.<sup>[2]</sup>
- Hydrolysis: Reacts with water to form the corresponding carbamic acid, which is unstable and decomposes to 2-chloroethylamine and carbon dioxide.<sup>[1]</sup>

## Potential Applications in Drug Development

While specific applications for **N-(2-chloroethyl)carbamoyl chloride** are not extensively documented, its structure suggests potential as a building block in the synthesis of pharmacologically active molecules. The carbamate group is a structural motif found in a variety of drugs.[3] The presence of the reactive 2-chloroethyl group also allows for its use as an alkylating agent, a feature utilized in some anticancer agents.[4]

## Visualized Workflows and Pathways

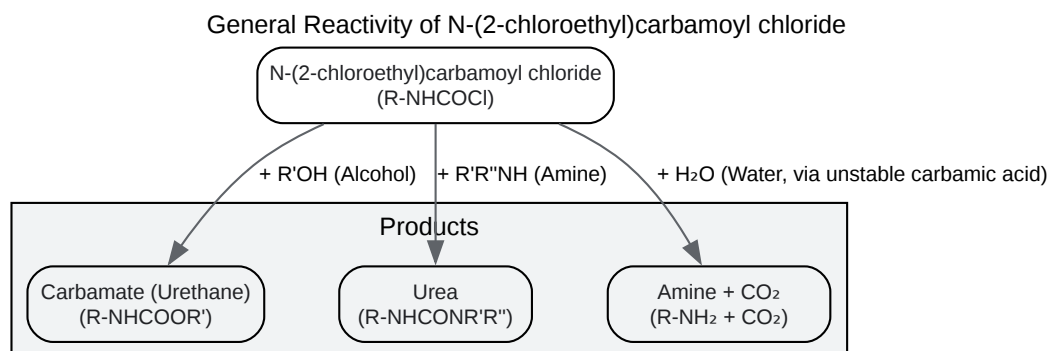
The following diagram illustrates the proposed synthesis of **N-(2-chloroethyl)carbamoyl chloride** from 2-chloroethyl isocyanate.



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Caption: Proposed synthesis of **N-(2-chloroethyl)carbamoyl chloride**.

This diagram illustrates the general reactivity of a carbamoyl chloride with common nucleophiles, which is applicable to **N-(2-chloroethyl)carbamoyl chloride**.



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Caption: Reactivity of **N-(2-chloroethyl)carbamoyl chloride**.

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